
adamantanyl-N-(5-bromo(2-pyridyl))carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adamantanyl-N-(5-bromo(2-pyridyl))carboxamide is a compound that combines the unique structural features of adamantane and pyridine derivatives Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while pyridine is a basic heterocyclic organic compound with a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adamantanyl-N-(5-bromo(2-pyridyl))carboxamide typically involves the following steps:
Bromination of Pyridine: The starting material, 2-pyridine, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of Carboxamide: The brominated pyridine is then reacted with adamantanyl carboxylic acid or its derivatives to form the carboxamide linkage. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Adamantanyl-N-(5-bromo(2-pyridyl))carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present and the reagents used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaOH).
Oxidation: Oxidizing agents (e.g., KMnO4, H2O2).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4).
Coupling Reactions: Palladium catalysts, bases (e.g., K2CO3, NaOAc), and solvents (e.g., toluene, DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds.
Scientific Research Applications
Adamantanyl-N-(5-bromo(2-pyridyl))carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The rigidity and stability of the adamantane moiety make the compound suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biological Studies: The compound can be used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of adamantanyl-N-(5-bromo(2-pyridyl))carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane moiety can enhance the compound’s binding affinity and stability, while the pyridine ring can participate in hydrogen bonding and other interactions with the target.
Comparison with Similar Compounds
Similar Compounds
Adamantane Derivatives: Compounds such as amantadine and rimantadine, which are used as antiviral agents.
Pyridine Derivatives: Compounds such as nicotinamide and isoniazid, which have various biological activities.
Uniqueness
Adamantanyl-N-(5-bromo(2-pyridyl))carboxamide is unique due to the combination of the adamantane and pyridine moieties, which confer distinct structural and functional properties. This combination can result in enhanced stability, binding affinity, and potential for diverse applications compared to other similar compounds.
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O/c17-13-1-2-14(18-9-13)19-15(20)16-6-10-3-11(7-16)5-12(4-10)8-16/h1-2,9-12H,3-8H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAYVURRWSJZEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(N-methylanilino)ethyl]-1H-quinazoline-2,4-dione](/img/structure/B7496851.png)
![N-[3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7496853.png)
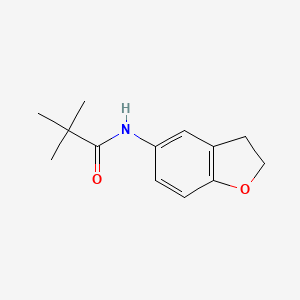
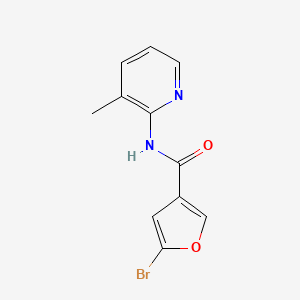
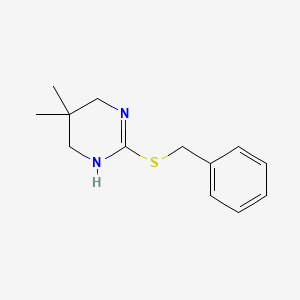
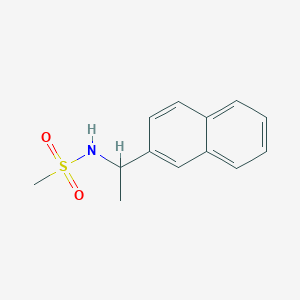
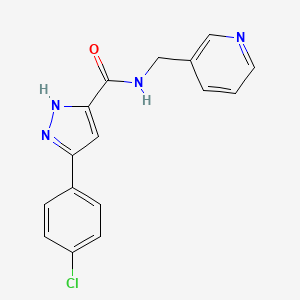
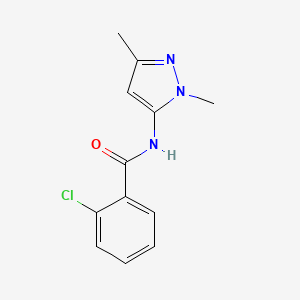
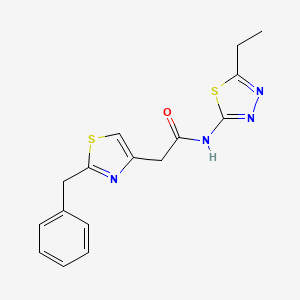
![N-[(3-fluoro-4-methylphenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7496928.png)
![5-(furan-2-yl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7496949.png)
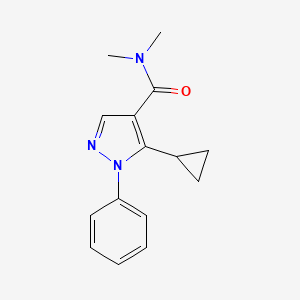
![4-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carbonyl]piperazin-2-one](/img/structure/B7496963.png)
![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)propanamide](/img/structure/B7496968.png)
